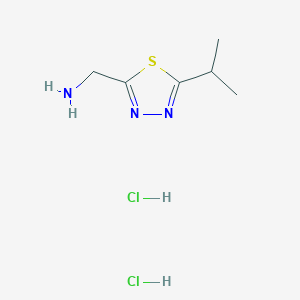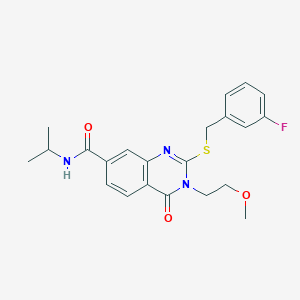![molecular formula C13H9ClN2OS2 B2698896 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-36-1](/img/structure/B2698896.png)
2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol , commonly referred to as thiazole-4-ol , is a heterocyclic organic compound. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles, alongside imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. Interestingly, it naturally occurs in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and normal nervous system function .
Synthesis Analysis
The synthetic pathways for thiazole-4-ol involve various methods, including cyclization reactions. Researchers have explored diverse strategies to access thiazole derivatives, aiming to enhance their biological activities. One such approach involves the condensation of appropriate precursors, such as aldehydes or ketones, with thioamides or thiosemicarbazides. These reactions lead to the formation of the thiazole ring. Additionally, transition metal-catalyzed reactions have been employed for the synthesis of thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazole-4-ol consists of a thiazole ring with a hydroxyl group (–OH) at the 4-position. The chlorine-substituted phenyl group is attached to the 2-position of the thiazole ring. The compound’s 1H-NMR spectrum shows characteristic peaks corresponding to aromatic protons, thiazole CH, –CONH, and –NH groups. The 13C-NMR spectrum reveals resonances for the aromatic carbon atoms, thiazole carbons, and the amide carbon. The IR spectrum displays absorption bands related to C–H stretching, C=C skeletal vibrations, C=O stretching (amide), and other functional groups .
Chemical Reactions Analysis
Thiazole-4-ol can participate in various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position. These reactions are influenced by the aromaticity of the thiazole ring. Researchers have explored its reactivity in the context of drug development, such as designing antitumor agents and antimicrobial compounds .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis and Characterization : The compound 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is synthesized and structurally characterized, as part of a study on isostructural thiazole derivatives. The study focused on crystallization and structure determination via single-crystal diffraction, highlighting the planar nature of the molecule apart from one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Theoretical Studies on Hydrogen Bonds
- Theoretical Hydrogen Bond Studies : Theoretical all-electron calculations on thiazole derivatives, including ones similar to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol, show the presence of intramolecular hydrogen bonds. These studies utilize methods like B3LYP/6-311++G(d,p) to analyze H-bond energies and chemical shifts in NMR, providing insight into molecular behavior (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Antimicrobial Applications
- Antimicrobial Activity : Compounds with structural similarities to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol demonstrate antimicrobial activity. These compounds are synthesized and evaluated for their effectiveness against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Studies on Rotamers and Molecular Interactions
- Rotamer Studies : Research on 2,4-disubstituted thiazoles examines the effect of intermolecular hydrogen bonds on molecular conformation, including compounds similar to the one . This study provides insights into how such bonds influence molecular shape and interactions (Bernès, Berros, Rodríguez de Barbarín, & Sánchez-Viesca, 2002).
Quantum Chemical and Molecular Docking Studies
- Quantum Chemical and Molecular Docking : Analyzing compounds structurally similar to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol via quantum chemical methods and molecular docking, researchers explore their potential biological functions, including antimicrobial activity (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJBAESIZBFXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2698813.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2698815.png)
![5-Methyl-1-(3-methylphenyl)-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B2698816.png)
![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2698819.png)
![N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2698822.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2698824.png)
![Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B2698825.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2698828.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2698830.png)
![4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2698836.png)